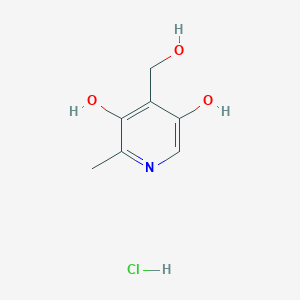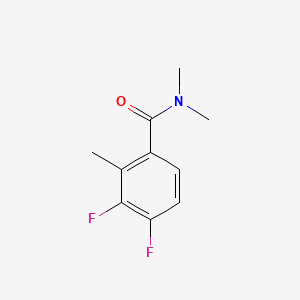
3,4-Difluoro-N,N,2-trimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Difluoro-N,N,2-trimethylbenzamide is an organic compound with the molecular formula C10H11F2NO It is characterized by the presence of two fluorine atoms attached to the benzene ring, along with a trimethylbenzamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-N,N,2-trimethylbenzamide typically involves the reaction of 3,4-difluoroaniline with trimethylacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
3,4-Difluoroaniline+Trimethylacetyl chloride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
化学反応の分析
Types of Reactions
3,4-Difluoro-N,N,2-trimethylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
科学的研究の応用
3,4-Difluoro-N,N,2-trimethylbenzamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,4-Difluoro-N,N,2-trimethylbenzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or proteins, affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
- 3,4-Difluoro-N,N,5-trimethylbenzamide
- 3,4-Difluoro-N,N,2-trimethylbenzamide
Uniqueness
This compound is unique due to the specific positioning of the fluorine atoms and the trimethylbenzamide group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
特性
分子式 |
C10H11F2NO |
|---|---|
分子量 |
199.20 g/mol |
IUPAC名 |
3,4-difluoro-N,N,2-trimethylbenzamide |
InChI |
InChI=1S/C10H11F2NO/c1-6-7(10(14)13(2)3)4-5-8(11)9(6)12/h4-5H,1-3H3 |
InChIキー |
NXAMRPFFYIYYMG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1F)F)C(=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


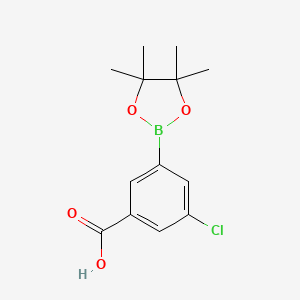
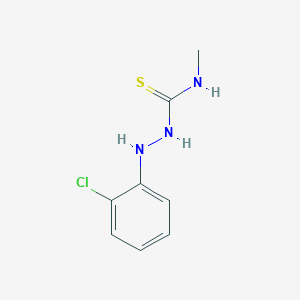
![tert-butyl (3S)-3-[tert-butyl(dimethyl)silyl]oxy-6-oxazol-4-yl-azepane-1-carboxylate](/img/structure/B14020412.png)
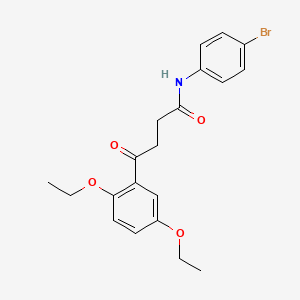
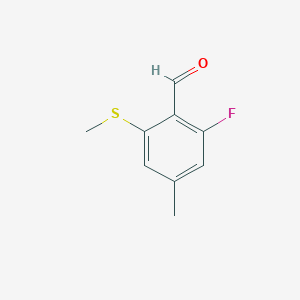
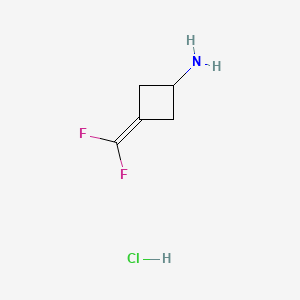
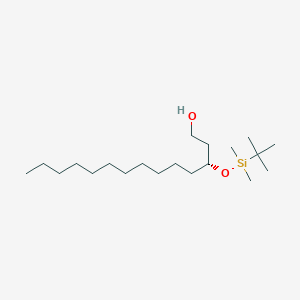
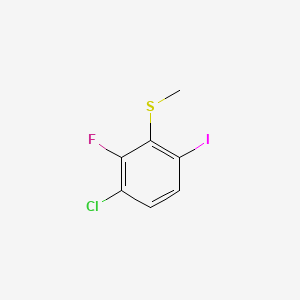
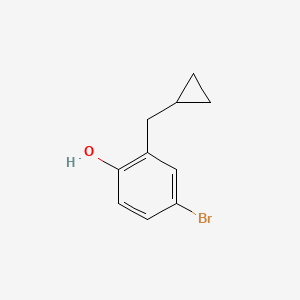

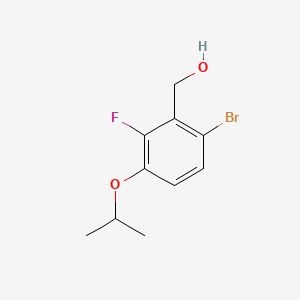
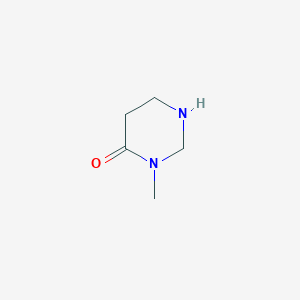
![2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[(6R,8S,9S,13R)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14020467.png)
